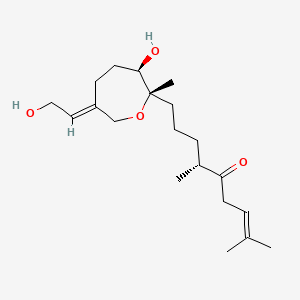

Zoapatanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zoapatanol is a sesquiterpenoid.

Aplicaciones Científicas De Investigación

Traditional Uses

Historically, zoapatle has been utilized by indigenous populations for various gynecological purposes, including:

- Inducing labor

- Increasing uterine contractility

- Regulating menstrual cycles

Clinical studies have shown that extracts from zoapatle can enhance uterine contractility and cervical dilation during labor, indicating its potential as a therapeutic agent in obstetrics .

Pharmacological Research

Recent investigations into zoapatanol have revealed several pharmacological properties:

- Anti-fertility Activity : this compound exhibits anti-fertility effects, which have been studied for potential contraceptive applications .

- Uterotonic Effects : While some studies reported increased uterine contractility in animal models, others indicated variability in response depending on the method of extraction or synthesis used .

Case Studies

- Clinical Studies on Zoapatle Extracts :

- Synthetic Studies :

Comparative Efficacy

Synthetic Approaches

The synthesis of this compound has been a focal point in organic chemistry due to its complex structure. Key methodologies include:

- Tsuji-Trost Allylation Reaction : This method has been employed to introduce side chains to the oxepane ring efficiently. The reaction typically involves palladium catalysis and has demonstrated excellent yields .

- Total Synthesis Techniques : Various synthetic routes have been explored, leading to successful total syntheses that provide insights into structure-activity relationships and potential modifications for enhanced efficacy .

Análisis De Reacciones Químicas

Reactions for Functionalization

Reactions have been explored to achieve functionalization at specific positions of the zoapatanol molecule.

-

Reactions with hypochlorous acid, terminal epoxidation, or selenium dioxide have been employed to functionalize the 10-position .

-

Methodology has been developed for cyclopropanation and ring-expansion of glycals, leading to the formation of seven-membered rings, which are present in this compound .

-

The formation of vinyl lactones that can be converted to esters via palladium catalysis in the presence of nucleophiles has been reported .

Tsuji-Trost Allylation

The Tsuji-Trost allylation reaction has been applied as a key methodology in the total synthesis of this compound . This involves using a ligand and palladium catalyst to facilitate the reaction. Conditions have been developed for lactone formation, and an OH- insertion strategy was explored as part of the synthetic efforts .

Predicting Chemical Reactions

Computational methods, including machine learning algorithms, are increasingly used to predict the outcomes of chemical reactions, potentially saving time and resources in chemical research . These algorithms analyze published chemical reaction data to correlate reaction features with their outcomes .

Example reactions

The average reaction rate can be calculated from the concentrations of either the reactant or one of the products at the beginning of the interval (time = t0) and at the end of the interval (t1) . Using salicylic acid, the reaction rate is calculated as follows :

rate=ΔtΔ[Aspirin]

Unproductive mechanistic steps

Determining the major products of chemical reactions given the input reactants and conditions is a fundamental problem in organic chemistry . Reactions are driven by a complex physical interplay of electronic and structural attributes of the reactants along with reaction conditions, such as temperature, phase, concentration, and solvent attributes .

Propiedades

Fórmula molecular |

C20H34O4 |

|---|---|

Peso molecular |

338.5 g/mol |

Nombre IUPAC |

(6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,6-dimethylnon-2-en-5-one |

InChI |

InChI=1S/C20H34O4/c1-15(2)7-9-18(22)16(3)6-5-12-20(4)19(23)10-8-17(11-13-21)14-24-20/h7,11,16,19,21,23H,5-6,8-10,12-14H2,1-4H3/b17-11+/t16-,19-,20+/m1/s1 |

Clave InChI |

XRDHAXIOHKTIGF-JECBFZOVSA-N |

SMILES |

CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C |

SMILES isomérico |

C[C@H](CCC[C@]1([C@@H](CC/C(=C\CO)/CO1)O)C)C(=O)CC=C(C)C |

SMILES canónico |

CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C |

Sinónimos |

zoapatanol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.